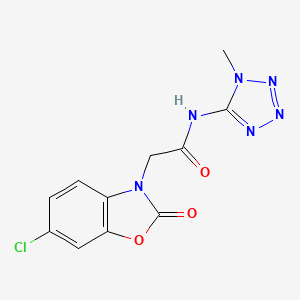![molecular formula C18H21N3O2 B11051009 N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide](/img/structure/B11051009.png)
N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide is an organic compound belonging to the class of benzamides. This compound features a benzamide core with a substituted phenyl ring, making it a molecule of interest in various scientific fields due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylphenylamine to introduce a nitro group. This is followed by reduction to form the corresponding amine. The amine is then acylated with propyl isocyanate to form the propylcarbamoyl derivative. Finally, the benzamide moiety is introduced through a coupling reaction with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to minimize costs and environmental impact, adhering to green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding carboxylic acids.
Reduction: Reduction of the nitro group (if present in intermediates) to an amine is a crucial step in its synthesis.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structure suggests potential interactions with proteins, influencing biological pathways.
Medicine
In medicine, derivatives of benzamides are known for their pharmacological properties, including anti-inflammatory and analgesic effects. This compound could be explored for similar therapeutic applications.
Industry
Industrially, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzamide moiety can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can alter cellular pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest form, used as a starting material for various derivatives.
N-(2-Methylphenyl)benzamide: Lacks the propylcarbamoyl group, offering different reactivity and biological activity.
N-(2-Methyl-6-aminophenyl)benzamide: Similar structure but without the carbamoyl group, affecting its chemical properties.
Uniqueness
N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide is unique due to the presence of the propylcarbamoyl group, which enhances its solubility and reactivity. This structural feature allows for specific interactions with biological targets, potentially leading to unique pharmacological effects.
Propriétés
Formule moléculaire |
C18H21N3O2 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
N-[2-methyl-6-(propylcarbamoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H21N3O2/c1-3-12-19-18(23)20-15-11-7-8-13(2)16(15)21-17(22)14-9-5-4-6-10-14/h4-11H,3,12H2,1-2H3,(H,21,22)(H2,19,20,23) |
Clé InChI |
RNLOOXNFQJYFSU-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)NC1=CC=CC(=C1NC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methoxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11050941.png)
![N~2~-Benzyl-4-(4-chlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11050946.png)
![2-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11050958.png)


![2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline](/img/structure/B11050968.png)

![6-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050976.png)
![2-{5-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B11050984.png)
![Morpholine, 4-[3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-1-oxopropyl]-](/img/structure/B11050990.png)
![Methyl (1R,4AS)-6-bromo-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate](/img/structure/B11050992.png)
![4-(2-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11050993.png)
![2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide](/img/structure/B11050996.png)
![ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(thiophen-3-yl)propanoate](/img/structure/B11051010.png)